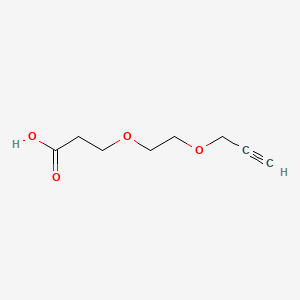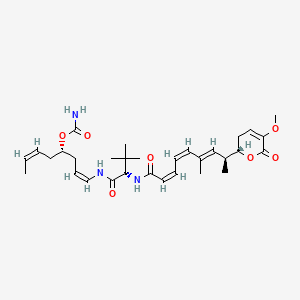
Propargyl-PEG2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG2-acid: is a heterobifunctional compound featuring a carboxylic acid at one end and a propargyl group at the other. It is commonly used as a linker in bioconjugation and click chemistry applications. The compound is particularly valued for its ability to facilitate the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) due to its hydrophilic polyethylene glycol (PEG) linker, which enhances solubility in biological applications .
作用机制
Target of Action
Propargyl-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It is designed to interact with azide-containing compounds . The primary targets of this compound are these azide groups present in various biomolecules .
Mode of Action
The compound features a carboxylic acid at one end and a propargyl group at the other . The carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group, on the other hand, can react with azide groups in biomolecules to yield a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Biochemical Pathways
this compound is used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, enabling the ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The presence of the hydrophilic peg linker in the compound is known to facilitate solubility in biological applications , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action depends on its application. In the context of ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . For PROTACs, it allows for the selective degradation of target proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the compound’s stability might be influenced by storage conditions .
生化分析
Biochemical Properties
Propargyl-PEG2-acid plays a significant role in biochemical reactions. It interacts with azide group in biomolecules to yield a stable triazole linkage . The hydrophilic PEG linker facilitates solubility in biological applications .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily through its interactions with azide-containing biomolecules . It influences cell function by facilitating the formation of stable triazole linkages .
Molecular Mechanism
This compound exerts its effects at the molecular level through its propargyl group and carboxylic acid functional groups . The propargyl group reacts with azide group in biomolecules to form a stable triazole linkage . The carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Temporal Effects in Laboratory Settings
Over time, this compound maintains its stability and continues to facilitate the formation of stable triazole linkages
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with azide-containing biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its hydrophilic PEG linker
准备方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG2-acid can be synthesized through a series of chemical reactions involving the coupling of propargyl alcohol with polyethylene glycol and subsequent functionalization with a carboxylic acid group. The typical synthetic route involves:
Esterification: Propargyl alcohol is reacted with polyethylene glycol under acidic conditions to form a propargyl-PEG intermediate.
Oxidation: The intermediate is then oxidized to introduce the carboxylic acid functionality, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of propargyl alcohol and polyethylene glycol are esterified in the presence of an acid catalyst.
Continuous Oxidation: The esterified product is continuously oxidized using industrial oxidizing agents to achieve the desired carboxylic acid functionality.
化学反应分析
Types of Reactions: Propargyl-PEG2-acid undergoes various chemical reactions, including:
Click Chemistry: The compound contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Commonly used activators for amidation reactions involving the carboxylic acid group.
Major Products:
Triazole Linkages: Formed through CuAAC reactions.
Esters and Amides: Formed through esterification and amidation reactions.
科学研究应用
Propargyl-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of small molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Integral in the development of antibody-drug conjugates and PROTACs for targeted protein degradation.
Industry: Employed in the production of advanced materials and nanotechnology applications
相似化合物的比较
- Propargyl-PEG1-acid
- Propargyl-PEG3-acid
- Propargyl-PEG6-acid
- Alkyne-PEG5-acid
Uniqueness: Propargyl-PEG2-acid is unique due to its optimal balance of hydrophilicity and reactivity, making it highly suitable for bioconjugation and click chemistry applications. Its two-unit PEG linker enhances solubility while maintaining sufficient reactivity for efficient coupling reactions .
属性
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHATPXNWOQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859379-85-3 |
Source


|
| Record name | 3-[2-(prop-2-yn-1-yloxy)ethoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)





